(3R,4S)-3-amino-4-methylhexanoic acid
Description
Contextualization within Non-Canonical Amino Acid Chemistry and Biology
The vast majority of proteins and peptides in nature are constructed from a set of 20 canonical amino acids, which are directly encoded by an organism's genetic code. nih.govnih.gov However, there exists a vast and diverse group of amino acids known as non-canonical amino acids (ncAAs) or non-proteinogenic amino acids. nih.govnih.gov These are amino acids that are not among the 20 standard protein-building blocks. nih.gov
(3R,4S)-3-amino-4-methylhexanoic acid is a member of this non-canonical class. ncAAs are of significant interest in academic and industrial research, especially in drug discovery. nih.govresearchgate.net Medicinal chemists utilize ncAAs to create "designer peptides" or peptidomimetics with improved pharmaceutical properties. nih.govnih.gov By incorporating ncAAs like this compound into peptide structures, researchers can overcome some limitations of native peptides, such as poor stability and low bioavailability. nih.govchemimpex.com The unique structures of ncAAs can enhance the stability of specific secondary structures, improve resistance to enzymatic degradation, and fine-tune biological activity. nih.govchemimpex.com
Stereochemical Significance and Isomeric Considerations in Research
The biological activity of this compound is critically dependent on its specific stereochemistry. The molecule possesses two stereocenters, at the C3 and C4 positions, giving rise to the (3R,4S) designation. This precise three-dimensional arrangement is crucial for its selective interaction with the active sites of enzymes and receptors.
Different isomers of a compound, which have the same molecular formula but different spatial arrangements of atoms, can exhibit vastly different biological effects. Research on related compounds has shown that even a subtle change in stereochemistry can lead to weaker interactions or steric clashes with a biological target, diminishing or altering its activity. The defined (3R,4S) configuration of this amino acid allows it to fit precisely into specific molecular targets, which is a key factor in its function and applications in research.
| Stereochemical Feature | Significance in Research | Source(s) |
| Two Stereocenters (C3, C4) | Creates specific 3D structure essential for biological recognition. | |
| (3R,4S) Configuration | Allows for selective and effective binding to enzyme and receptor sites. | |
| Isomeric Purity | Crucial for ensuring targeted biological effects and avoiding off-target interactions. |
Overview of Research Domains and Applications
This compound is utilized as a specialized building block in several advanced research areas. Its unique structure makes it a valuable tool for developing novel molecules with tailored properties.
Peptide Synthesis and Drug Development : A primary application is in the design of peptide-based pharmaceuticals. chemimpex.com Incorporating this ncAA can enhance the stability and bioavailability of therapeutic peptides. chemimpex.com It is investigated for its role in creating agents with neuroprotective effects and for potential cognitive enhancement.
Neuropeptide Research : The compound is used in the chemical synthesis of neuropeptides. These synthetic neuropeptides are vital tools for studying neurological functions and exploring potential treatments for conditions like epilepsy and anxiety.
Enzyme Interaction Studies : Researchers use this compound to probe the function of enzymes involved in amino acid metabolism. Its ability to interact with these enzymes can help modulate biochemical pathways, providing insights into metabolic disorders.
Bioconjugation : In the field of drug delivery, this compound is used in bioconjugation techniques. chemimpex.com This involves attaching peptides containing the ncAA to other biomolecules to create targeted drug delivery systems, which can improve therapeutic efficacy. chemimpex.com
| Research Domain | Specific Application | Research Goal | Source(s) |
| Medicinal Chemistry | Building block for peptide-based drugs. | Enhance stability and bioavailability of therapeutics. | chemimpex.com |
| Neurobiology | Synthesis of neuropeptides. | Study neurological functions and disorders like epilepsy. | |
| Biochemistry | Interaction with metabolic enzymes. | Modulate biochemical pathways and study metabolic diseases. | |
| Drug Delivery | Use in bioconjugation techniques. | Create targeted delivery systems for improved efficacy. | chemimpex.com |
Structure
3D Structure
Properties
IUPAC Name |
(3R,4S)-3-amino-4-methylhexanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-3-5(2)6(8)4-7(9)10/h5-6H,3-4,8H2,1-2H3,(H,9,10)/t5-,6+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHEDYGILOIBOTL-NTSWFWBYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Stereoselective Pathways for 3r,4s 3 Amino 4 Methylhexanoic Acid
Asymmetric Synthesis Approaches
Asymmetric synthesis is the cornerstone for producing enantiomerically pure (3R,4S)-3-amino-4-methylhexanoic acid. These methods introduce the required chirality through various means, including enzymatic processes, the use of chiral auxiliaries, transfer of chirality from existing chiral molecules, and stereoselective catalysis. The goal is to achieve high stereochemical fidelity, minimizing the formation of unwanted stereoisomers.
Biocatalysis offers a powerful and environmentally benign approach to obtaining single stereoisomers. Enzymatic kinetic resolution, in particular, leverages the high stereoselectivity of enzymes to separate a racemic mixture. In this process, an enzyme selectively catalyzes a reaction on one enantiomer, leaving the other unreacted. For amino acid derivatives, lipases are commonly employed for the stereoselective hydrolysis of racemic esters or the acylation of racemic amines or alcohols. nih.govmdpi.com
For instance, lipases such as Pseudomonas lipase (B570770) (PSL) or Burkholderia cepacia lipase can selectively hydrolyze the ester of one enantiomer in a racemic mixture of 3-amino-4-methylhexanoic acid esters. nih.govnih.gov The resulting products—an enantiopure carboxylic acid and the unreacted enantiopuric ester—can then be separated. The efficiency and selectivity of this resolution can be significantly influenced by the choice of enzyme, solvent, and reaction conditions. nih.gov
Table 1: Lipases Used in Kinetic Resolution of Chiral Molecules
| Enzyme | Typical Reaction | Substrate Example | Reference |
|---|---|---|---|
| Pseudomonas cepacia Lipase (Amano Lipase PS) | Transesterification / Acetylation | Racemic secondary alcohols | researchgate.net |
| Burkholderia cepacia Lipase | Hydrolysis of acetates | Di-acetylated N-stearoyl-erythro-sphinganine | nih.gov |
| Porcine Pancreatic Lipase (PPL) | Acetylation | Racemic secondary alcohols in ionone (B8125255) derivatives | mdpi.com |
Asymmetric induction involves the use of a chiral auxiliary—a molecule that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. After controllably forming the desired stereocenter, the auxiliary is removed and can often be recycled.
A well-known application of this principle is the Evans aldol (B89426) reaction, which uses chiral oxazolidinone auxiliaries derived from amino acids. In a potential synthesis of this compound, an N-acyl oxazolidinone could be used to control the stereochemistry of an alkylation or conjugate addition reaction that establishes one of the stereocenters. Another effective class of auxiliaries includes pseudoephedrine amides, which can be used to direct the stereospecific alkylation of enolates to create chiral carboxylic acid derivatives. researchgate.net A more recent method involves forming a Ni(II) complex of a glycine (B1666218) Schiff base with a recyclable chiral ligand; subsequent alkylation of this complex proceeds with high diastereoselectivity. mdpi.com
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Type of Reaction | Key Feature | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Aldol reactions, Alkylations, Conjugate additions | Forms a rigid chelated intermediate, effectively shielding one face of the enolate. | |
| Pseudoephedrine Amides | Asymmetric alkylation | The auxiliary is readily cleaved under mild conditions to yield the chiral carboxylic acid. | researchgate.net |
| (S)-(-)-4-Phenyl-1,3-oxazolidine-2-thione (Schotten-Baumann) | Michael Addition | High diastereoselectivity in the addition of nucleophiles to α,β-unsaturated systems. |
Chirality transfer, often referred to as chiral pool synthesis, is a direct and efficient strategy that utilizes readily available, enantiomerically pure natural products as starting materials. The inherent chirality of the starting material is transferred through a sequence of stereospecific reactions to the final target molecule.
For the synthesis of this compound, L-valine is a logical and commonly used chiral precursor. The (S)-stereocenter of L-valine can be utilized to set the (4S)-stereocenter in the target molecule. A typical synthetic sequence would involve protecting the functional groups of L-valine, followed by chain extension (e.g., via an Arndt-Eistert homologation or by converting the carboxylic acid to a suitable nucleophile for coupling) and subsequent modification to introduce the C3 amino group with the correct (3R) configuration. The entire process relies on reactions that proceed with high stereochemical control to preserve and transfer the initial chirality. researchgate.net
Stereoselective catalytic synthesis employs a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. Asymmetric hydrogenation is a particularly powerful technique in this category for establishing stereocenters. researchgate.net This method often involves the hydrogenation of a prochiral substrate, such as a C=C or C=N double bond, using a transition metal complexed with a chiral ligand. nih.gov
For a related γ-amino acid, pregabalin, a key synthetic step is the asymmetric hydrogenation of a β-unsaturated carboxylic acid derivative using a rhodium catalyst with a chiral phosphine (B1218219) ligand like Me-DuPHOS. researchgate.net This reaction sets the stereocenter with very high enantiomeric excess. Similar strategies can be envisioned for this compound, where a precursor containing a double bond at the appropriate position could be hydrogenated to establish one or both of the required stereocenters. Other catalytic systems, such as those based on iridium or manganese, have also proven effective for the asymmetric hydrogenation of various ketones and imines to produce chiral alcohols and amines, respectively. nih.govresearchgate.net
Table 3: Catalyst Systems for Stereoselective Synthesis
| Metal | Chiral Ligand Family | Transformation | Reference |
|---|---|---|---|
| Rhodium (Rh) | DuPHOS, DIPAMP | Asymmetric hydrogenation of C=C bonds (e.g., in α,β-unsaturated acids). | researchgate.net |
| Ruthenium (Ru) | BINAP | Asymmetric hydrogenation of ketones and alkenes. | |
| Iridium (Ir) | Feringa Phosphoramidites | Asymmetric hydrogenation of C=N bonds and unfunctionalized alkenes. | researchgate.net |
| Manganese (Mn) | Chiral Pincer Ligands | Asymmetric hydrogenation of ketimines. | nih.gov |
Total Synthesis Strategies
The total synthesis of this compound involves a multi-step sequence starting from simple, often achiral, starting materials. These routes must strategically incorporate steps that create the two stereocenters with the correct relative and absolute stereochemistry. A common approach combines several of the asymmetric techniques described above.
Derivatization in Synthetic Schemes
Derivatization, particularly the use of protecting groups, is an indispensable tactic in the multi-step synthesis of complex molecules like this compound. Protecting groups are temporary modifications of functional groups that prevent them from undergoing unwanted reactions during a synthetic sequence. organic-chemistry.org Given that the target molecule contains both a nucleophilic amino group and an acidic carboxyl group, both must typically be masked during intermediate steps.
The amino group is commonly protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group. organic-chemistry.org The Boc group is stable to many reaction conditions but is easily removed with acid, while the Cbz group is removed by catalytic hydrogenolysis. The carboxylic acid is often protected as an ester, for example, a methyl, ethyl, or benzyl (B1604629) ester. wikipedia.org
A key concept in complex synthesis is orthogonal protection, where multiple protecting groups are used that can be removed under different conditions without affecting each other. wikipedia.org For example, a molecule could bear a Boc-protected amine and a benzyl-protected carboxylic acid. The benzyl group can be removed by hydrogenation without cleaving the acid-sensitive Boc group, allowing for selective reaction at the carboxylic acid. Conversely, the Boc group could be removed with acid while the benzyl ester remains intact. This strategy provides precise control over which part of the molecule reacts at each stage of the synthesis. organic-chemistry.orgwikipedia.org
Table 4: Common Protecting Groups in Amino Acid Synthesis
| Protecting Group | Functional Group Protected | Cleavage Conditions | Reference |
|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | Amine | Strong acid (e.g., Trifluoroacetic acid, HCl) | organic-chemistry.org |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Amine | Base (e.g., Piperidine) | wikipedia.org |
| Benzyloxycarbonyl (Cbz or Z) | Amine | Catalytic Hydrogenolysis (H₂, Pd/C) | wikipedia.org |
| Benzyl (Bn) Ester | Carboxylic Acid | Catalytic Hydrogenolysis (H₂, Pd/C) | wikipedia.org |
| tert-Butyl (tBu) Ester | Carboxylic Acid | Strong acid (e.g., Trifluoroacetic acid) | wikipedia.org |
Role As a Chiral Building Block in Complex Chemical Synthesis
Applications in Peptide Synthesis and Drug Design
The unique structural properties of (3R,4S)-3-amino-4-methylhexanoic acid make it a significant component in the design and synthesis of novel peptides and pharmaceuticals. researchgate.net It serves as a precursor for modified bioactive peptides, where its incorporation can lead to enhanced therapeutic properties. Its hydrochloride salt is often used in experimental applications due to its increased water solubility and stability. nih.gov
Integration into Bioactive Peptides
As a non-proteinogenic amino acid, this compound is integrated into peptide chains to create peptidomimetics—molecules that mimic the structure and function of natural peptides but with modified properties. The process often involves solid-phase peptide synthesis (SPPS), a cornerstone technique for building peptide sequences. nih.gov For efficient incorporation during SPPS, the amino group of the compound is typically protected, for instance with a fluorenylmethoxycarbonyl (Fmoc) group. researchgate.netnih.gov
This strategic integration allows for the development of novel peptide-based drugs. nih.gov Researchers utilize these modified amino acids to synthesize complex peptides with potential therapeutic applications in areas such as oncology and infectious diseases. nih.gov The specific stereochemistry of this compound is crucial, as it dictates how the resulting peptide interacts with biological targets like enzymes and receptors. nih.gov
Enhancement of Peptide Stability and Bioavailability
A primary challenge in developing peptide-based drugs is their susceptibility to degradation by proteolytic enzymes in the body. The incorporation of β-amino acids like this compound is a key strategy to overcome this limitation. researchgate.net Peptides containing β-amino acids, often called β-peptides, exhibit remarkable resistance to enzymatic degradation, which increases their half-life in biological systems.
| Application Area | Key Research Finding | Reference |
| Bioactive Peptides | Used as a building block in solid-phase peptide synthesis (SPPS) to create complex peptide structures. | researchgate.netnih.gov |
| Drug Development | Plays a critical role in designing peptide-based pharmaceuticals with improved properties. | researchgate.net |
| Peptide Stability | Incorporation into peptides enhances their resistance to proteolytic degradation. | |
| Bioavailability | Can improve the solubility and pharmacokinetic properties of peptide drugs. | researchgate.net |
Utility in the Synthesis of Organic Molecules
Beyond peptide chemistry, this compound serves as a valuable chiral starting material for the synthesis of other complex organic molecules. Its inherent chirality is a sought-after feature for creating compounds with specific three-dimensional structures, which is essential in the development of pharmaceuticals and agrochemicals.
Chiral Auxiliary Applications
In asymmetric synthesis, a chiral auxiliary is a compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. tcichemicals.com While specific examples detailing this compound as a chiral auxiliary are not prevalent, β-amino acids and their derivatives, such as β-amino alcohols, are widely used for this purpose. nih.govingentaconnect.com These compounds are effective in guiding the formation of new stereocenters, for example, in stereoselective aldol (B89426) reactions. ingentaconnect.com
The general principle involves attaching the chiral molecule to an achiral substrate. The auxiliary then directs the stereoselective course of a reaction, after which it is cleaved and can often be recovered for reuse. ingentaconnect.com Given its structure as a chiral β-amino acid, this compound possesses the fundamental characteristics required for potential application as a chiral auxiliary in the synthesis of complex, enantiomerically pure molecules. ingentaconnect.com
Construction of Stereochemically Defined Scaffolds
The synthesis of molecules with precisely controlled three-dimensional arrangements is a central goal of modern organic chemistry. Chiral molecules like this compound are ideal starting points, a strategy known as the "chiral pool" method. tcichemicals.com This approach utilizes readily available chiral compounds as foundational building blocks. tcichemicals.com
Investigation of Biological Activities and Molecular Mechanisms
Interaction with Molecular Targets
The biological effects of (3R,4S)-3-amino-4-methylhexanoic acid are rooted in its interactions with specific molecular targets, including enzymes and receptors. Its structure as a β-amino acid analogue of L-isoleucine allows it to participate in biological systems, where its distinct configuration dictates its function and efficacy.
This compound has been identified as a compound that interacts with various enzymes, particularly those involved in amino acid metabolism. The specific (3R,4S) configuration is critical for enabling selective binding to the active sites of enzymes, which can influence their catalytic activity. Research indicates it can function as either a substrate or an inhibitor for different enzymes, thereby modulating metabolic and biochemical pathways. rcsb.org
One specific documented interaction is with E. coli leucyl-tRNA synthetase (LeuRS). Studies have shown that L-Homoisoleucine (a synonym for the compound) can be activated by LeuRS, demonstrating that it can act as a substrate for this enzyme, albeit at a lower rate than the natural substrate, leucine (B10760876). nih.gov This finding confirms its ability to enter metabolic pathways related to protein synthesis in certain organisms. nih.gov The compound's potential as an enzyme inhibitor is also a subject of study, with research suggesting it could be used to gain insights into metabolic disorders.
Table 1: Documented Enzyme Interaction for L-Homoisoleucine
| Enzyme | Organism | Type of Interaction | Observation |
|---|
Research suggests that this compound may interact with specific, yet currently unidentified, receptors within the nervous system. These interactions are thought to be responsible for its ability to modulate neurotransmitter release and neuronal signaling pathways. The stereochemical arrangement of the molecule is considered crucial for this selective binding to receptor sites. rcsb.org
However, a detailed investigation of the available scientific literature reveals no specific studies or binding data linking this compound to the α2-δ (alpha2-delta) subunit of voltage-gated calcium channels, a known target for gabapentinoid drugs.
Influence on Cellular Pathways and Biochemical Processes
The interaction of this compound with enzymes and receptors allows it to modulate various biochemical pathways. By influencing enzyme activity, it can affect metabolic processes, and its engagement with receptors can alter neuronal signaling. rcsb.org
A significant application of this compound is in the field of peptide synthesis. As a non-proteinogenic amino acid, it can be incorporated into peptide chains to create novel structures with modified properties. For instance, the substitution of leucine with L-Homoisoleucine in coiled-coil peptides has been shown to significantly increase their thermal stability. nih.gov This demonstrates a direct influence on the structural and, consequently, functional properties of macromolecules, which is a key aspect of biochemical processes.
Neurobiological Research Contexts
This compound is a compound of interest in neurobiology due to its capacity to influence neurotransmitter systems. It is utilized in the synthesis of neuropeptides, which are vital for understanding complex neurological functions and for exploring potential treatments for disorders such as epilepsy.
The compound is known to participate in amino acid metabolism, a fundamental process for brain function. rcsb.org Amino acids and their metabolites serve as the primary building blocks for neurotransmitters. nih.gov Key neurotransmitters such as glutamate (B1630785) and γ-aminobutyric acid (GABA) are themselves amino acids or direct derivatives. nih.govnih.gov Other critical neurotransmitters, including serotonin (B10506), dopamine, and norepinephrine, are synthesized from amino acid precursors like tryptophan and tyrosine. nih.gov
By participating in amino acid metabolic pathways, this compound has the potential to influence the synthesis of these crucial signaling molecules. rcsb.org Its ability to act as a substrate for enzymes like leucyl-tRNA synthetase suggests it can compete with or otherwise affect the pools of canonical amino acids available for various cellular processes, including neurotransmitter production. nih.govnih.gov
The compound's influence on neurotransmitter systems is a key area of its neurobiological investigation. It is proposed to modulate neurotransmitter release and neuronal signaling pathways, though the precise mechanisms remain broadly defined. The modulation of neurotransmission involves a delicate balance between excitatory and inhibitory signals, primarily mediated by glutamate and GABA, respectively. nih.gov Non-canonical amino acids can perturb this balance by interacting with the synthesis, release, or receptor-binding pathways of these primary neurotransmitters. nih.gov While it is suggested that this compound can modulate these systems, specific details on whether it enhances or inhibits the function of particular neurotransmitters like glutamate or GABA are not yet detailed in the available literature.
Table 2: Summary of Investigated Neurobiological Contexts
| Research Context | Findings and Observations |
|---|---|
| Amino Acid Metabolism | Plays a role in amino acid metabolism, which is foundational for the synthesis of neurotransmitters. rcsb.org |
| Neurotransmitter Synthesis | May influence the availability of precursors for key neurotransmitters like serotonin and dopamine. rcsb.orgnih.gov |
| Neurotransmitter Function | Investigated for its potential to modulate neurotransmitter release and signaling pathways. |
| Therapeutic Potential | Used in the synthesis of neuropeptides for research into neurological disorders. |
Metabolic Pathway Interconnections and Enzymatic Transformations
Integration into Amino Acid Metabolic Networks
As a β-homolog of isoleucine, (3R,4S)-3-amino-4-methylhexanoic acid is postulated to intersect with the metabolic networks of BCAAs, which include leucine (B10760876), isoleucine, and valine. These essential amino acids are primarily catabolized in extrahepatic tissues like muscle, and their metabolic pathways are intricately regulated. The introduction of an analogue like L-β-homoisoleucine can lead to its interaction with the enzymes and transporters involved in BCAA metabolism.
Research indicates that this compound interacts with various enzymes involved in amino acid metabolism, which can modulate biochemical pathways. This interaction is of interest for understanding metabolic disorders and identifying potential therapeutic targets. The stereochemistry of this compound is a critical factor in its biological interactions, enabling it to fit into the active sites of enzymes and influence their activity.
Enzymatic Conversions and Biotransformations
The structural characteristics of this compound, particularly the presence of a β-amino group and a branched alkyl chain, make it a potential substrate for a variety of enzymatic transformations.
Hydroxylation and Dehydrogenation Studies (e.g., related to 4-hydroxyisoleucine (B15566) metabolism)
The hydroxylation of amino acids is a key biological process, often catalyzed by dioxygenases. A notable example relevant to this compound is the metabolism of its structural analog, isoleucine. L-isoleucine is hydroxylated to produce (2S,3R,4S)-4-hydroxyisoleucine (4-HIL), a compound with known insulinotropic properties. nih.govwikipedia.org This conversion is catalyzed by L-isoleucine dioxygenase (IDO), an enzyme found in bacteria such as Bacillus thuringiensis. nih.govnih.gov
Given the structural similarity, it is hypothesized that this compound could be a substrate for similar hydroxylation reactions. While direct enzymatic hydroxylation studies on this specific compound are not extensively documented, the broad substrate tolerance of some amino acid hydroxylases suggests this possibility. For instance, studies on various dioxygenases have shown their capability to catalyze the hydroxylation of different free L-amino acids, including leucine and isoleucine, at various positions. nih.govresearchgate.net
Alpha-Ketoglutarate-Dependent Dioxygenase Interactions
The hydroxylation of isoleucine to 4-hydroxyisoleucine is carried out by an Fe(II)/α-ketoglutarate-dependent dioxygenase (IDO). nih.govmdpi.com This superfamily of enzymes is known for its ability to hydroxylate a wide range of substrates, including various amino acids. pnas.orgwikipedia.org The catalytic mechanism involves the binding of the substrate and α-ketoglutarate to an iron-containing active site, followed by the activation of molecular oxygen. wikipedia.org
The substrate specificity of these dioxygenases is not always absolute, and they can often act on structural analogs of their primary substrates. Research has focused on engineering these enzymes to expand their substrate range. mdpi.com For example, the N-substituted L-amino acid dioxygenase SadA from Burkholderia ambifaria has been shown to hydroxylate several branched-chain amino acids at the β-position. acs.orgnih.gov This suggests that this compound, as a β-amino acid analog of isoleucine, could potentially interact with and be a substrate for certain α-ketoglutarate-dependent dioxygenases. The table below summarizes key findings related to relevant dioxygenases.
| Enzyme | Source Organism | Natural Substrate | Product | Relevance to this compound |
| L-isoleucine dioxygenase (IDO) | Bacillus thuringiensis | L-isoleucine | (2S,3R,4S)-4-hydroxyisoleucine | A model enzyme for the potential hydroxylation of isoleucine analogs. nih.govnih.gov |
| SadA | Burkholderia ambifaria | N-succinyl L-leucine | N-succinyl L-threo-β-hydroxyleucine | Demonstrates β-hydroxylation activity on branched-chain amino acids. nih.gov |
| Various Dioxygenases (PF10014 family) | Various Bacteria | L-leucine, L-isoleucine | 4-hydroxyleucine, 4-hydroxyisoleucine | Shows broad substrate specificity for free L-amino acids. nih.gov |
Role in Branched-Chain Amino Acid Metabolism Research
The connection between this compound and branched-chain amino acid (BCAA) metabolism is most clearly demonstrated by early research into microbial amino acid production. A seminal study in 1976 identified L-homoisoleucine (2-amino-4-methylhexanoic acid) as a byproduct in the fermentation of isoleucine from threonine by Serratia marcescens. nih.gov The formation of this unnatural amino acid was found to be closely linked to leucine biosynthesis.
The study observed that the addition of L-leucine to the culture medium suppressed the production of L-homoisoleucine. nih.gov Furthermore, a leucine-requiring mutant of the isoleucine-producing strain did not form L-homoisoleucine, even when accumulating large amounts of isoleucine. nih.gov This suggests that intermediates in the leucine biosynthetic pathway are likely precursors for the synthesis of L-homoisoleucine. The enzymes of the leucine biosynthesis pathway, such as isopropylmalate synthase (LeuA), have been shown to have a broad substrate range and can act on analogs of their natural substrates. nih.govigem.org This promiscuity could lead to the condensation of acetyl-CoA with α-keto acids other than the natural substrate, resulting in the formation of precursors to compounds like L-homoisoleucine.
This finding highlights the utility of compounds like this compound as probes to study the specificity and mechanisms of enzymes within the BCAA metabolic pathways. The table below details the observations from the key study on L-homoisoleucine formation.
| Organism | Condition | Observation | Implication |
| Serratia marcescens | Isoleucine fermentation from threonine | Production of L-norvaline and L-homoisoleucine as byproducts. nih.gov | The metabolic network can produce unnatural amino acid analogs. |
| Serratia marcescens | Addition of L-leucine to the medium | Formation of L-norvaline and L-homoisoleucine was not observed. nih.gov | Leucine or a downstream metabolite may regulate the pathway, preventing the formation of these byproducts. |
| Leucine auxotroph of Serratia marcescens | Isoleucine accumulation | Did not produce L-norvaline or L-homoisoleucine. nih.gov | Confirms the direct link between the leucine biosynthetic pathway and the formation of L-homoisoleucine. |
Preclinical Investigation of 3r,4s 3 Amino 4 Methylhexanoic Acid and Its Analogs
In Vivo Animal Models
In vivo studies in animal models are a critical step in preclinical research, providing data on a compound's efficacy and behavior within a living organism. Rodent models are commonly used for this purpose.
The pharmacological activity of (3R,4S)-3-amino-4-methylhexanoic acid has been investigated in rodent models, particularly for its neuroprotective effects. Research has shown that administration of this compound can reduce the frequency and severity of pharmacologically induced seizures in animal models, suggesting its potential as a therapeutic agent for epilepsy.
Studies on other anticonvulsant agents in rodent models provide a framework for how such assessments are conducted. For example, the anticonvulsant activity of a novel drug, D-23129, was evaluated in various models, including electrically induced seizures (Maximal Electroshock Seizure, MES test) and chemically induced seizures (pentylenetetrazole, picrotoxin, and NMDA). nih.gov The protective index, which compares the effective dose to the toxic dose, is a key parameter derived from these studies. nih.gov Similarly, studies on 3,4-dicarboxyphenylglycines in DBA/2 mice, a genetic model of epilepsy, have demonstrated their ability to inhibit sound-induced seizures. nih.gov
The biochemical efficacy of this compound is linked to its interaction with enzymes involved in amino acid metabolism, which can modulate various biochemical pathways. This suggests its potential for application in metabolic disorders.
In the context of neurological conditions, the focus has been on its neuroprotective effects. In models of neurodegeneration, the compound has been shown to significantly reduce neuronal apoptosis. The proposed mechanism involves the modulation of glutamate (B1630785) receptor activity. Animal models of neurological disorders, such as cerebral ischemia/reperfusion injury in rats, are used to evaluate the neuroprotective effects of various therapeutic agents. mdpi.com In such models, the assessment of biochemical markers like brain edema, infarct volume, and blood-brain barrier permeability provides evidence of a compound's efficacy. mdpi.com
Structure Activity Relationship Sar and Derivatives Research
Design and Synthesis of Novel Analogs
The design of novel analogs based on the (3R,4S)-3-amino-4-methylhexanoic acid structure often involves creating more rigid or constrained versions of the molecule to enhance binding affinity to target enzymes. A prominent strategy is the use of a pyrrolidine-based ring system, which restricts the conformational flexibility of the original hexanoic acid chain. nedp.com This approach is intended to lock the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to a target. nedp.com
The synthesis of these complex analogs, such as the pyrrolidine-based arginase inhibitors, is a multi-step process. nedp.com A typical synthetic route may begin with a commercially available building block like a boc-protected pyrrolidine (B122466) epoxide. nedp.com Key chemical transformations include the addition of side chains (e.g., an allyl group via a Grignard reagent), oxidation, and the formation of the amino acid moiety through reactions like the Ugi reaction. nedp.com A crucial step in the synthesis is the separation of diastereomers and the resolution of the desired enantiomer, often achieved through classical resolution using a chiral resolving agent like dibenzoyl-L-tartrate. nedp.com This ensures the final compound possesses the precise stereochemistry required for potent biological activity. nedp.com
Stereochemical Impact on Biological Activity
The stereochemistry of this compound and its derivatives is paramount to their biological function. The specific spatial arrangement of the amino group at the C3 position (R configuration) and the methyl group at the C4 position (S configuration) allows the molecule to fit precisely into the active sites of specific enzymes. This stereochemical configuration is critical for its role as a building block in the synthesis of modified bioactive peptides and influences enzyme-substrate interactions.
In the development of derivatives, maintaining or modifying this stereochemistry is a key consideration. For instance, in the design of potent arginase inhibitors, evaluation of co-crystal structures indicated that an anti-orientation between the amine and the boronic acid side chain on a constrained ring was necessary to avoid unfavorable interactions within the enzyme's active site. nedp.com The synthesis of these inhibitors requires careful stereocontrol to isolate the specific enantiomer that provides the highest potency, underscoring that even slight changes in the 3D structure can dramatically alter biological activity. nedp.com
Development of Specific Enzyme Inhibitors
The scaffold of this compound has been instrumental in the development of highly specific and potent enzyme inhibitors, targeting diseases from cancer to neurological disorders.
Research has led to the discovery of a novel class of third-generation arginase inhibitors based on a (3R,4S)-3-amino-4-(3-boronopropyl)pyrrolidine-3-carboxylic acid scaffold. researchgate.netnih.govebi.ac.uk These compounds represent a significant advancement, showing up to a 1,000-fold increase in potency compared to previous standard inhibitors like 2-amino-6-boronohexanoic acid (ABH). nih.govebi.ac.uk The design incorporates a boronic acid group, which mimics the transition state of the arginine substrate and interacts with the manganese ions in the enzyme's active site. acs.org
The enhanced potency of this new series is attributed to two key structural modifications: the introduction of the rigid pyrrolidine ring to reduce entropy and the addition of an N-substituted side chain positioned to form new ionic interactions with aspartic acid residues in the active site. nedp.com The lead candidate from this series, which has an N-2-amino-3-phenylpropyl substituent (known as NED-3238), inhibits human arginase I and arginase II with IC₅₀ values of 1.3 nM and 8.1 nM, respectively. researchgate.netnih.gov
Future Research Directions and Translational Potential in Academic Contexts
Elucidation of Undiscovered Biological Roles
While preliminary research has pointed towards neuroprotective effects and interactions with enzymes involved in amino acid metabolism, the full spectrum of the biological roles of (3R,4S)-3-amino-4-methylhexanoic acid remains largely unexplored. Its structural similarity to endogenous amino acids suggests it may interact with a variety of biological targets. The critical nature of its stereochemical configuration for selective binding implies that it could modulate specific enzymes or receptors with high precision.
Future academic inquiry should prioritize the systematic screening of this compound against diverse panels of enzymes, receptors, and ion channels. Its known influence on neurotransmitter systems warrants a deeper investigation into its effects on different neuronal pathways and its potential utility in models of other neurological disorders beyond initial areas of interest like epilepsy. Exploring its role in metabolic pathways outside of simple amino acid metabolism could reveal unexpected regulatory functions.
Table 1: Potential Areas for Biological Role Elucidation
| Research Area | Rationale | Potential Impact |
|---|---|---|
| Neurotransmitter Receptor Profiling | The compound is known to influence neurotransmitter systems. | Identification of specific receptor subtype interactions, leading to more targeted therapeutic hypotheses for neurological conditions. |
| Metabolic Enzyme Screening | It interacts with enzymes in amino acid metabolism. | Discovery of novel enzymatic targets could uncover roles in metabolic disorders or provide new avenues for therapeutic intervention. |
| Cellular Signaling Pathway Analysis | As an amino acid analog, it may be recognized by cellular transport and signaling proteins. | Uncovering roles in cell growth, differentiation, or apoptosis pathways. |
| Anti-infective Target Identification | Some research points to enzyme inhibition in bacterial cell wall biosynthesis. | Validation and exploration of its potential as a lead compound for novel antibiotics by identifying the specific bacterial enzymes it inhibits. |
Advancements in Stereocontrolled Synthesis Methodologies
The biological activity of 3-amino-4-methylhexanoic acid is intrinsically linked to its (3R,4S) stereochemistry. Therefore, the development of efficient, scalable, and cost-effective stereocontrolled synthetic routes is paramount for facilitating further research and potential commercialization. Current approaches often rely on asymmetric synthesis using chiral auxiliaries, such as nickel(II) complexes of Schiff bases, which guide the stereoselective formation of the desired product. nih.govnih.govmdpi.com
Table 2: Comparison of Potential Synthetic Strategy Advancements
| Synthetic Strategy | Current State | Future Research Direction |
|---|---|---|
| Chiral Auxiliary-Mediated Synthesis | Effective for laboratory scale, often using Ni(II) complexes. nih.govnih.gov | Development of more easily recyclable and less toxic chiral auxiliaries. Optimization for multi-gram scale production. mdpi.com |
| Asymmetric Organocatalysis | An emerging and ecologically preferred method for amino acid synthesis. nih.govresearchgate.net | Design and application of specific organocatalysts for the stereoselective synthesis of this β-amino acid, focusing on high enantiomeric and diastereomeric excess. |
| Enzymatic Synthesis | A powerful tool for producing chiral amino acids with high selectivity. rsc.org | Screening for or engineering enzymes (e.g., transaminases) that can catalyze the synthesis of the (3R,4S) isomer from a simple precursor. |
| Chiral Pool Synthesis | Utilizes readily available chiral starting materials. | Identifying novel and cost-effective chiral precursors that can be efficiently converted to the target molecule with minimal stereochemical manipulation. |
Rational Design of Next-Generation Bioactive Compounds
This compound represents an ideal starting scaffold for the rational design of new, more potent, and selective bioactive molecules. Medicinal chemistry campaigns can leverage its core structure to develop analogs with improved pharmacokinetic properties and enhanced activity against specific biological targets.
Structure-activity relationship (SAR) studies are essential in this endeavor. nih.gov By systematically modifying the functional groups of the parent compound—for instance, by altering the carboxylic acid to an ester or amide, or by substituting the primary amine—researchers can probe the interactions with a target's binding site. Research on structurally related compounds has shown that such modifications can lead to highly potent and selective inhibitors of enzymes like human ornithine aminotransferase (hOAT) and arginase. nih.govresearchgate.net For example, the incorporation of the core amino acid structure into a pyrrolidine (B122466) ring system has led to third-generation arginase inhibitors with nanomolar potency. researchgate.net This highlights the potential for significant gains in activity through rational design.
Table 3: Strategies for Rational Design of Bioactive Analogs
| Design Strategy | Example Modification | Objective | Precedent from Related Research |
|---|---|---|---|
| Bioisosteric Replacement | Replace the carboxylic acid with a boronic acid or tetrazole group. | Enhance binding affinity and alter metabolic stability. | Boronic acid-containing amino acids are potent inhibitors of enzymes like arginase. researchgate.net |
| Conformational Constraint | Incorporate the backbone into a cyclic scaffold (e.g., cyclopentane, pyrrolidine). | Improve binding selectivity and reduce off-target effects by locking the molecule in a bioactive conformation. | Cyclopentene-based analogs have been designed as potent inactivators of GABA aminotransferase. nih.gov |
| Functional Group Substitution | Add substituents to the alkyl chain (e.g., fluorine) or the amine (e.g., benzyl (B1604629) groups). | Modulate lipophilicity, cell permeability, and target engagement. | Fluorination of amino acids is a common strategy to increase metabolic stability. mdpi.com N-substitution can dramatically increase inhibitor potency. researchgate.net |
| Prodrug Development | Esterify the carboxylic acid group. | Improve bioavailability and cell penetration; the active acid is released upon in vivo hydrolysis. | Ester derivatives of related compounds are used to improve lipophilicity for cell-based studies. |
Applications in Chemical Biology and Proteomics Research
Beyond its direct therapeutic potential, this compound can be developed into a powerful tool for chemical biology and proteomics research. Its utility as a building block in the synthesis of neuropeptides and other peptide-based pharmaceuticals is already recognized. chemimpex.com This can be extended to create sophisticated molecular probes to study complex biological systems.
One promising direction is the development of activity-based protein profiling (ABPP) probes. By appending a reporter tag (e.g., biotin (B1667282) or a fluorophore) and a reactive group to the scaffold of this compound, researchers could create tools that covalently label the active site of its target enzymes within a complex proteome. This would enable the unambiguous identification of its molecular targets and allow for the study of enzyme activity in native biological contexts. Similarly, tagged versions of the compound could be used in chemical proteomics pull-down experiments to identify binding partners, further elucidating its mechanism of action.
Table 4: Potential Chemical Biology and Proteomics Applications
| Application | Description | Research Outcome |
|---|---|---|
| Chemical Proteomics | Synthesizing an analog with an affinity tag (e.g., biotin) to be used as bait in pull-down experiments with cell lysates. | Identification of direct and indirect protein binding partners, revealing the compound's interaction network. |
| Activity-Based Protein Profiling (ABPP) | Designing a probe with a reactive "warhead" and a reporter tag that covalently labels the active site of target enzymes. | Direct identification of enzyme targets in a complex biological sample and quantification of target engagement. |
| Peptide-Based Probes | Incorporating the amino acid into synthetic peptides that mimic regions of a protein substrate or binding partner. chemimpex.com | Probing protein-protein interactions or enzyme-substrate interactions with enhanced stability or specific conformational properties. |
| Imaging Probes | Attaching a fluorescent dye to the molecule. | Visualizing the subcellular localization of the compound or its targets within living cells using fluorescence microscopy. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (3R,4S)-3-amino-4-methylhexanoic acid in high enantiomeric purity?
- Methodology : Asymmetric synthesis using chiral auxiliaries or catalytic enantioselective methods (e.g., organocatalysis) is preferred to achieve high stereochemical fidelity. For example, the hydrochloride salt form of this compound (CAS 75946-24-6) can be purified via recrystallization or chiral HPLC to enhance enantiomeric excess . Protecting groups, such as tert-butoxycarbonyl (Boc), may stabilize the amino group during synthesis .
Q. What analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodology :
- NMR Spectroscopy : Use chiral shift reagents or 2D-NMR (e.g., NOESY) to confirm stereochemistry .
- Chiral HPLC : Employ columns with chiral stationary phases (e.g., cyclodextrin-based) to resolve enantiomers and quantify purity .
- X-ray Crystallography : Resolve absolute configuration for definitive stereochemical assignment, especially when discrepancies arise in literature .
Q. How should researchers handle and store this compound to ensure stability?
- Methodology : Store the compound in airtight containers under inert gas (e.g., argon) at –20°C to prevent oxidation or hydrolysis. Desiccants (e.g., silica gel) are recommended for hygroscopic hydrochloride salts. Stability testing under varying pH and temperature conditions is advised to determine optimal handling protocols .
Advanced Research Questions
Q. How does the (3R,4S) stereochemistry influence the compound’s interaction with enzymatic targets compared to other stereoisomers?
- Methodology : Conduct comparative enzymatic assays using purified stereoisomers. For example:
- Kinetic Studies : Measure and to assess substrate specificity in enzymes like aminotransferases or decarboxylases .
- Molecular Docking : Use computational models (e.g., AutoDock Vina) to predict binding affinities based on stereochemical orientation .
- Key Insight : The methyl group at the 4-position may sterically hinder interactions in non-complementary binding pockets, altering activity .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Purity Validation : Re-evaluate enantiomeric excess and impurity profiles using LC-MS or HRMS .
- Assay Standardization : Control variables like buffer composition (e.g., ionic strength, pH) and enzyme source to minimize variability .
- Structural Analogs : Compare activity with derivatives (e.g., 4-hydroxyisoleucine) to identify critical functional groups .
Q. How can the methyl group at the 4-position be strategically modified to study its role in bioactivity?
- Methodology :
- SAR Studies : Synthesize analogs with substituents of varying steric bulk (e.g., ethyl, isopropyl) or electronic properties (e.g., fluorine) .
- Isotopic Labeling : Introduce - or -labels to track metabolic pathways via NMR or mass spectrometry .
- In Vivo Models : Test analogs in disease models (e.g., metabolic disorders) to correlate structural changes with efficacy .
Key Research Insights
- The compound’s stereochemistry is critical for its role as a building block in peptide synthesis and enzyme-substrate interactions .
- Contradictions in biological data often stem from unaccounted enantiomeric impurities or assay variability, necessitating rigorous validation .
- Structural analogs (e.g., 4-hydroxyisoleucine) provide a framework for understanding structure-activity relationships in medicinal chemistry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
